molecular formula C18H20N2O3 B5741593 N-[4-(butyrylamino)phenyl]-4-methoxybenzamide

N-[4-(butyrylamino)phenyl]-4-methoxybenzamide

Número de catálogo B5741593
Peso molecular: 312.4 g/mol
Clave InChI: UJMLWWPTNHVPQS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(butyrylamino)phenyl]-4-methoxybenzamide, commonly known as BPN14770, is a small molecule drug that has been developed for the treatment of cognitive impairment associated with neurodegenerative disorders such as Alzheimer's disease. BPN14770 is a promising drug candidate that has shown efficacy in preclinical studies and is currently in clinical trials.

Mecanismo De Acción

BPN14770 is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, BPN14770 increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). PKA and CREB are important signaling molecules that are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
BPN14770 has been shown to have several biochemical and physiological effects in animal models of Alzheimer's disease. BPN14770 has been shown to enhance synaptic plasticity, increase the production of BDNF, and reduce neuroinflammation. BDNF is a key growth factor that is involved in the maintenance and survival of neurons. Neuroinflammation is a common feature of neurodegenerative disorders and is thought to contribute to neuronal damage and cognitive impairment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of BPN14770 is that it is a selective inhibitor of PDE4D, which reduces the risk of off-target effects. BPN14770 has also been shown to have good brain penetration, which is important for the treatment of cognitive impairment associated with neurodegenerative disorders. One of the limitations of BPN14770 is that it has not yet been tested in large-scale clinical trials, so its safety and efficacy in humans are not yet fully understood.

Direcciones Futuras

There are several future directions for the development of BPN14770. One direction is to further investigate the safety and efficacy of BPN14770 in large-scale clinical trials. Another direction is to explore the potential of BPN14770 in the treatment of other neurodegenerative disorders such as Parkinson's disease and Huntington's disease. Additionally, there is potential for the development of other PDE4D inhibitors with improved pharmacokinetic and pharmacodynamic properties.

Métodos De Síntesis

BPN14770 is a synthetic compound that can be prepared through a multi-step synthesis method. The synthesis of BPN14770 involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminophenylbutyramide to form the amide intermediate. The amide intermediate is then treated with sodium hydroxide to form BPN14770.

Aplicaciones Científicas De Investigación

BPN14770 has been extensively studied for its potential therapeutic effects in the treatment of cognitive impairment associated with neurodegenerative disorders. Preclinical studies have shown that BPN14770 can improve cognitive function in animal models of Alzheimer's disease. BPN14770 has been shown to enhance synaptic plasticity, increase the production of brain-derived neurotrophic factor (BDNF), and reduce neuroinflammation, all of which are important mechanisms for the treatment of cognitive impairment.

Propiedades

IUPAC Name

N-[4-(butanoylamino)phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-4-17(21)19-14-7-9-15(10-8-14)20-18(22)13-5-11-16(23-2)12-6-13/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMLWWPTNHVPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(butanoylamino)phenyl]-4-methoxybenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.